REACTION_CXSMILES
|
[CH:1]([CH:3]=[O:4])=[O:2].O.C(C=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[CH2:24]([O:26][CH:27]=[CH:28][CH:29]=[CH:30][CH3:31])[CH3:25].O1C=CC=CC1>>[CH3:31][CH:30]1[CH:29]=[CH:28][CH:27]([O:26][CH2:24][CH3:25])[O:2][CH:1]1[CH:3]=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Name
|
glyoxal hydrate
|
Quantity
|
0.117 mol
|
Type
|
reactant
|
Smiles
|
O.C(=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
1-ethoxy-1,3-pentadiene
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC=C1
|
Name
|
diene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
ADDITION
|
Details
|
a mixture of 8.0 g
|
Type
|
CUSTOM
|
Details
|
The liberated monomer was bubbled (argon stream) into 4.8 g
|
Type
|
CUSTOM
|
Details
|
at 120°
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 120° for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
afforded 1.32 g
|
Name
|
|
Type
|
|
Smiles
|
CC1C(OC(C=C1)OCC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |